N,N-bis(cyclopropylmethyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide
Description
N,N-bis(cyclopropylmethyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes cyclopropylmethyl groups and a sulfonamide moiety, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
N,N-bis(cyclopropylmethyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c1-9-10(2)18-13(14-9)19(16,17)15(7-11-3-4-11)8-12-5-6-12/h11-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXPUAHMBMTKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)N(CC2CC2)CC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyclopropylmethyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyclopropylmethyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N,N-bis(cyclopropylmethyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-bis(cyclopropylmethyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: This compound shares the N,N-bis structure but differs in its functional groups and overall structure.
N,N-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide: Another compound with a bis structure, but with different substituents and applications.
Uniqueness
N,N-bis(cyclopropylmethyl)-4,5-dimethyl-1,3-thiazole-2-sulfonamide is unique due to its specific combination of cyclopropylmethyl groups and a thiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
